BAY-85-8501
Overview
Description
BAY-85-8501 is a novel, selective, and reversible inhibitor of human neutrophil elastase. Human neutrophil elastase is a key mediator of tissue remodeling and inflammation, and an excess of its activity has been implicated in the pathogenesis of various inflammatory pulmonary diseases, such as bronchiectasis, chronic obstructive pulmonary disease, and pulmonary hypertension . This compound has shown activity in the picomolar concentration range and has demonstrated target inhibition in the lung, ameliorating pulmonary inflammation in preclinical models .
Preparation Methods
The synthesis of BAY-85-8501 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions that ensure its high selectivity and potency as a human neutrophil elastase inhibitor . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
BAY-85-8501 undergoes various chemical reactions, primarily focusing on its interaction with human neutrophil elastase. The compound is designed to inhibit the activity of human neutrophil elastase through a reversible binding mechanism. Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to maintain the stability and activity of the compound . The major product formed from these reactions is the inhibited form of human neutrophil elastase, which helps in reducing inflammation and tissue remodeling.
Scientific Research Applications
BAY-85-8501 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the inhibition of proteases and the development of selective inhibitors. In biology, it is used to understand the role of human neutrophil elastase in various physiological and pathological processes. In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory pulmonary diseases, such as bronchiectasis, chronic obstructive pulmonary disease, and pulmonary hypertension
Mechanism of Action
BAY-85-8501 exerts its effects by selectively and reversibly inhibiting human neutrophil elastase. The compound binds to the active site of human neutrophil elastase, preventing it from interacting with its natural substrates. This inhibition helps restore the protease/anti-protease balance in the lungs, reducing inflammation and tissue remodeling . The molecular targets involved in this mechanism include the active site residues of human neutrophil elastase, which are crucial for its enzymatic activity.
Comparison with Similar Compounds
BAY-85-8501 is unique in its high selectivity and reversible inhibition of human neutrophil elastase. Similar compounds include other human neutrophil elastase inhibitors, such as sivelestat and alvelestat. this compound stands out due to its picomolar activity and demonstrated efficacy in preclinical models of pulmonary inflammation . The compound’s ability to achieve significant target inhibition in the lung and its favorable pharmacokinetic profile make it a promising candidate for further clinical evaluation.
Properties
IUPAC Name |
(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJWYFPMASPAMM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161921-82-9 | |
Record name | BAY-85-8501 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161921829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-85-8501 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9DE68P1CA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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